molecular formula C14H10ClIO B8560526 2-(4-Chlorophenyl)-2-(4-iodophenyl)oxirane CAS No. 857532-00-4

2-(4-Chlorophenyl)-2-(4-iodophenyl)oxirane

Cat. No. B8560526
M. Wt: 356.58 g/mol
InChI Key: WXMLRJXLEVSVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-(4-iodophenyl)oxirane is a useful research compound. Its molecular formula is C14H10ClIO and its molecular weight is 356.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-2-(4-iodophenyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-2-(4-iodophenyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

857532-00-4

Product Name

2-(4-Chlorophenyl)-2-(4-iodophenyl)oxirane

Molecular Formula

C14H10ClIO

Molecular Weight

356.58 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-(4-iodophenyl)oxirane

InChI

InChI=1S/C14H10ClIO/c15-12-5-1-10(2-6-12)14(9-17-14)11-3-7-13(16)8-4-11/h1-8H,9H2

InChI Key

WXMLRJXLEVSVPI-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (60% dispersion in oil, 128 mg, 3.2 mmol) was placed under N2 then DMSO (5 mL) was added. Trimethylsulfonium iodide (0.66 g, 3.2 mmol) was added as a solid after 15 min, followed after a further 30 min by (4-chloro-phenyl)-(4-iodo-phenyl)-methanone. The mixture was stirred at room temperature for 24 hours then diluted with ethyl acetate and washed with 1:2 water/brine, water and brine (×2). The organic phase was dried (MgSO4), filtered and concentrated to give the title compound (1.01 g, 97%), which was used without further purification. LCMS (PS-A2) Rt 4.07 min [M−H]+ 355.
Quantity
128 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.66 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
97%

Synthesis routes and methods II

Procedure details

Potassium tert-butoxide (18.48 g, 165.0 mmol) was added to a rapidly stirred suspension of 4-chloro-4′-iodobenzophenone (51.38 g, 150.0 mmol) and trimethylsulphonium iodide (33.66 g, 165.0 mmol) in dimethylsulphoxide (200 ml) and the resulting mixture was stirred at room temperature for 3 hours. The mixture was diluted with ethyl acetate (500 ml), washed with water (3×500 ml) and then with brine (500 ml). The organic layer was separated and the solvent removed in vacuo to afford (RS)-2-(4-chlorophenyl)-2-(4-iodophenyl)oxirane (53.48 g, 100%) as a pale yellow oil that solidified upon standing to afford an off-white solid. 1H NMR (DMSO-d6) 7.76 (2H, d), 7.45 (2H, d), 7.34 (2H, d), 7.12 (2H, d), 3.32 (2H, m). MS: [M−H]− 355.
Quantity
18.48 g
Type
reactant
Reaction Step One
Quantity
51.38 g
Type
reactant
Reaction Step One
Quantity
33.66 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

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